Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate
Description
Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate is a fluorinated piperidine derivative featuring dual protective groups: a tert-butoxycarbonyl (Boc) group at the 3-amino position and a benzyl ester at the 1-carboxylate position. This compound is structurally tailored for applications in peptide synthesis and medicinal chemistry, where the Boc group enables selective deprotection under acidic conditions, and the benzyl ester provides stability during coupling reactions . The 4,4-difluoro substitution enhances lipophilicity and metabolic stability, making it valuable in drug discovery pipelines.
Properties
IUPAC Name |
benzyl 4,4-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O4/c1-17(2,3)26-15(23)21-14-11-22(10-9-18(14,19)20)16(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVYMJJFFAVSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1(F)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine core. The difluoropiperidine ring is often constructed using fluorinating agents under controlled conditions. Subsequently, the Boc protecting group is introduced to the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization of reaction conditions to ensure high yield and purity. Large-scale reactions are typically carried out in specialized reactors with precise temperature and pressure control. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed: The major products formed from these reactions include various derivatives of the piperidine ring, depending on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: In organic chemistry, Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. Its difluoropiperidine core is particularly useful in the development of fluorinated compounds, which are often more stable and biologically active.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic properties. It may be used as a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases. Its ability to undergo chemical modifications allows for the development of new and improved pharmaceutical agents.
Industry: Beyond its applications in chemistry and medicine, this compound is also used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and coatings.
Mechanism of Action
The mechanism by which Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Table 1. Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate | Not provided | C₁₈H₂₃F₂N₂O₄ | ~350 (estimated) | Boc-amino, benzyl ester, 4,4-difluoro |
| tert-Butyl 3-((benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate | 1881321-39-6 | C₁₉H₂₆F₂N₂O₄ | 384.42 | Boc, benzyl ester, aminomethyl, 4,4-difluoro |
| (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | 652971-20-5 | C₁₇H₂₃NO₄ | 305.37 | Boc, phenyl, carboxylic acid |
Key Observations:
Substitution Patterns: The target compound differs from CAS 1881321-39-6 by having an amino group instead of an aminomethyl group at the 3-position. This reduces its molecular weight by ~34 g/mol and alters steric accessibility for coupling reactions .
Fluorine Impact: Both fluorinated compounds exhibit increased lipophilicity (LogP ~3.14 for CAS 1881321-39-6) compared to non-fluorinated analogues like CAS 652971-20-5, which lacks fluorine and has a lower molecular weight .
Physicochemical Properties
Table 2. Physicochemical Data
Key Observations:
Biological Activity
Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate (CAS No. 1052713-44-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its chemical properties, biological effects, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 334.41 g/mol. It is characterized by the presence of a difluoropiperidine moiety, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H26F2N2O4 |
| Molecular Weight | 334.41 g/mol |
| CAS Number | 1052713-44-6 |
| Purity | >95% |
| Storage Conditions | Sealed at -20°C |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound showed enhanced activity against cancer cells when compared to standard chemotherapeutic agents. The authors suggested that the difluoropiperidine structure plays a crucial role in enhancing bioactivity through improved interaction with cellular targets .
Neuroprotective Effects
In addition to its anticancer properties, preliminary research indicates that this compound may possess neuroprotective effects. Animal models subjected to neurotoxic agents showed reduced neuronal damage when treated with this compound, suggesting its potential utility in treating neurodegenerative diseases .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Protein Kinases: It may inhibit specific kinases involved in cell survival pathways.
- Modulation of Autophagy: The compound has been identified as a dual inhibitor of autophagy, contributing to its anticancer effects .
- Interaction with Cellular Receptors: The structural features allow it to interact with various receptors implicated in cancer progression and neuronal health.
Research Findings and Future Directions
While current findings are promising, further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:
- In vivo Studies: To assess the efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Studies: To optimize the compound for enhanced potency and selectivity.
- Clinical Trials: To evaluate its therapeutic potential in human subjects.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Benzyl 3-((tert-butoxycarbonyl)amino)-4,4-difluoropiperidine-1-carboxylate with high purity?
- Methodological Answer : Synthesis typically involves multi-step protocols, including Boc protection of the amine, fluorination at the 4,4-position, and benzyl ester formation. Key steps:
- Use anhydrous solvents (e.g., dichloromethane or THF) to avoid hydrolysis of the Boc group.
- Employ triethylamine as a base to neutralize HCl generated during Boc protection .
- Monitor fluorination efficiency via <sup>19</sup>F NMR to confirm difluoro substitution .
Q. How can researchers characterize the stereochemistry of this compound?
- Analytical Approach :
- X-ray crystallography for definitive stereochemical assignment of the piperidine ring and fluorinated positions .
- Chiral HPLC (e.g., Chiralpak IC-3 column) to resolve enantiomers if racemization occurs during synthesis .
- Optical rotation measurements to compare with literature values for (3R,4R) or (3S,4S) configurations .
Advanced Research Questions
Q. What strategies mitigate instability of the Boc group under physiological conditions?
- Experimental Design :
- Test stability in buffer solutions (pH 7.4, 37°C) via LC-MS over 24–72 hours. Replace Boc with more stable protecting groups (e.g., Fmoc) if degradation exceeds 20% .
- Explore in situ Boc deprotection using trifluoroacetic acid (TFA) in dichloromethane for downstream functionalization .
Q. How does the 4,4-difluoro substitution influence binding affinity in receptor-ligand studies?
- SAR Analysis :
- Compare with non-fluorinated and mono-fluorinated analogs in radioligand binding assays (e.g., GPCR targets). Fluorine’s electronegativity enhances hydrogen bonding and hydrophobic interactions .
- Use molecular dynamics simulations (e.g., Schrödinger Suite) to map fluorine’s impact on binding pocket interactions .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Process Optimization :
- Replace batch reactors with continuous flow systems to improve yield and reduce reaction time .
- Optimize fluorination conditions (e.g., Selectfluor® in acetonitrile) to minimize byproducts .
Data Contradictions & Resolution
Q. Conflicting reports on the compound’s solubility: How to resolve discrepancies?
- Resolution Strategy :
- Standardize solubility testing (e.g., shake-flask method in PBS, DMSO, or ethanol).
- Literature conflicts may arise from varying purity grades or crystallinity. Use DSC (differential scanning calorimetry) to assess polymorphic forms affecting solubility .
Safety & Handling
Q. What are the recommended safety protocols for handling fluorinated piperidine derivatives?
- Guidelines :
- Use fume hoods and PPE (nitrile gloves, safety goggles) due to potential respiratory irritation .
- Avoid aqueous workup without acid neutralization to prevent HF release .
Applications in Drug Discovery
Q. How is this compound used as a building block in protease inhibitor design?
- Case Study :
- The difluoropiperidine core mimics transition states in protease catalysis. Couple with electrophilic warheads (e.g., ketones) via the Boc-deprotected amine .
- Test inhibitory activity against serine proteases (e.g., trypsin) using fluorogenic substrates .
Computational Modeling
Q. Which computational tools predict the compound’s metabolic stability?
- Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
